m-PEG12-azide

Catalog No.
S536113
CAS No.
89485-61-0
M.F
C25H51N3O12
M. Wt
585.69
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG12-azide

CAS Number

89485-61-0

Product Name

m-PEG12-azide

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

Molecular Formula

C25H51N3O12

Molecular Weight

585.69

InChI

InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3

InChI Key

FXVJBKLBTILMNA-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

m-PEG12-azide

Description

The exact mass of the compound m-PEG12-azide is 585.3473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation via Click Chemistry

m-PEG12-azide possesses an azide functional group, enabling it to participate in click chemistry reactions. Click chemistry refers to a set of highly efficient and specific reactions used to link molecules together []. The azide group in m-PEG12-azide can react with molecules containing alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This reaction forms a stable triazole linkage between the two molecules. Additionally, m-PEG12-azide can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes containing dibenzo cyclooctyne (DBCO) or bicyclononyne (BCN) groups, even in biological environments without the need for copper catalysts [].

These click chemistry reactions offer researchers a powerful tool for bioconjugation. Bioconjugation involves attaching a synthetic molecule (like m-PEG12-azide) to a biomolecule (such as a protein or antibody). m-PEG12-azide, with its azide group, facilitates the conjugation of various biomolecules with other molecules of interest for studying their function, improving their properties, or creating targeted therapies [, ].

PEGylation and Improved Solubility

m-PEG12-azide belongs to a class of molecules known as PEGylated linkers. PEG stands for poly(ethylene glycol), a hydrophilic (water-loving) polymer. The presence of the PEG chain in m-PEG12-azide enhances the water solubility of the molecule it's conjugated to. This improved solubility is crucial for many biological applications as most biological processes occur in aqueous environments [].

PEGylation with m-PEG12-azide can improve the pharmacokinetic properties of drugs or biomolecules by increasing their circulation time in the body and reducing their clearance by the kidneys []. Additionally, PEGylation can reduce the immunogenicity (the ability to trigger an immune response) of biomolecules, making them less likely to be rejected by the body [].

m-PEG12-azide is a molecule belonging to the class of polyethylene glycol (PEG) derivatives. It consists of a methoxy poly(ethylene glycol) (mPEG) spacer chain with 12 repeating ethylene glycol units, capped with an azide group (N3) at one end []. PEGylation, the process of attaching PEG to another molecule, is a widely used technique in drug development to improve solubility, stability, and reduce immunogenicity of therapeutic agents. m-PEG12-azide is a versatile reagent employed in bioconjugation reactions for attaching biomolecules like proteins, peptides, and drugs to various carriers [].


Molecular Structure Analysis

The key features of m-PEG12-azide's structure are:

  • Hydrophilic mPEG spacer: The mPEG chain (CH3(OCH2CH2)nO-) is hydrophilic, meaning it interacts well with water. This enhances the water solubility of the molecule it's attached to.
  • Azide terminal group: The azide group (N3) is a functional group known for its reactivity in click chemistry reactions, particularly copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) []. SPAAC is a powerful tool for efficient and selective bioconjugation due to its biocompatibility and high reaction yield.

Chemical Reactions Analysis

  • SPAAC with Alkynes: m-PEG12-azide reacts with molecules containing alkyne groups (C≡C) through SPAAC to form a stable triazole ring. This reaction doesn't require additional catalysts or harsh conditions, making it ideal for bioconjugation reactions involving biomolecules that might be sensitive to traditional coupling methods [].

Balanced chemical equation for SPAAC between m-PEG12-azide and a generic alkyne (R-C≡CH):

mPEG12-N3 + R-C≡CH  →  mPEG12-N=N-C(R)=N-CH2

Physical And Chemical Properties Analysis

  • High water solubility: The mPEG chain promotes good solubility in aqueous solutions.
  • Relatively high boiling point: PEGs generally have high boiling points due to their high molecular weight.
  • Thermal stability: PEGs are known for their stability at moderate temperatures.
  • Low toxicity: PEGs are generally considered non-toxic.

m-PEG12-azide itself doesn't have a specific mechanism of action. Its primary function is to serve as a linker molecule in bioconjugation reactions. During SPAAC, the azide group reacts with an alkyne on another molecule, forming a covalent bond and attaching the mPEG spacer to the target molecule. The hydrophilic mPEG chain improves the water solubility, stability, and reduces the immunogenicity of the conjugated molecule [].

Here are some general safety considerations:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.6

Exact Mass

585.3473

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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